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  • Product: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
  • CAS: 1771123-34-2

Core Science & Biosynthesis

Foundational

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol chemical structure analysis

An In-depth Technical Guide to the Chemical Structure Analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of the novel compound, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. While specific experimental data for this molecule is not currently published, this document outlines the logical steps for its synthesis and the detailed analytical techniques required for its unambiguous structural elucidation. By leveraging established methodologies for the synthesis of 4-hydroxypyrazoles and drawing on spectroscopic data from analogous structures, this guide offers a robust predictive analysis of the expected spectral characteristics. This document is intended to serve as a practical roadmap for researchers engaged in the synthesis and characterization of new pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4]

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[2][3] Pyrazole derivatives have demonstrated applications as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][2][4][5] The specific compound of interest, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, incorporates three key structural motifs: a pyrazole ring, a 4-hydroxypyrazole moiety, and a 4-nitrophenyl-ethyl substituent. The 4-hydroxypyrazole scaffold is of particular interest due to its reported pharmacodynamic properties, including antibacterial and antiviral activities.[6] The nitroaromatic group can also contribute to biological activity and serves as a useful handle for further synthetic modifications. A thorough structural analysis is the foundational step in understanding the structure-activity relationships (SAR) and unlocking the therapeutic potential of this novel molecule.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol would involve the reaction of a suitably substituted hydrazine with a β-ketoester or a related three-carbon synthon, a common strategy for constructing the pyrazole ring.[7][8] A potential synthetic route is outlined below.

Experimental Protocol: Synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
  • Synthesis of 2-(4-Nitrophenyl)ethylhydrazine: This starting material can be prepared from 4-nitrophenethyl bromide by reaction with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours, followed by workup and purification by column chromatography.

  • Cyclocondensation Reaction: The synthesized 2-(4-nitrophenyl)ethylhydrazine is then reacted with a suitable three-carbon building block to form the 4-hydroxypyrazole ring. A common choice is diethyl 2-(ethoxymethylene)-3-oxobutanoate.[9] The reaction is typically carried out in a protic solvent such as ethanol or acetic acid and may require heating.[9]

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate, to yield the final product, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4_nitrophenethyl_bromide 4-Nitrophenethyl Bromide nitrophenyl_hydrazine 2-(4-Nitrophenyl)ethylhydrazine 4_nitrophenethyl_bromide->nitrophenyl_hydrazine + Hydrazine Hydrate (Ethanol, Reflux) hydrazine_hydrate Hydrazine Hydrate diethyl_ester Diethyl 2-(ethoxymethylene)-3-oxobutanoate final_product 1-[2-(4-Nitrophenyl)-ethyl]- 1H-pyrazol-4-ol nitrophenyl_hydrazine->final_product + Diethyl 2-(ethoxymethylene)-3-oxobutanoate (Ethanol/Acetic Acid, Heat)

Figure 1: Proposed synthetic workflow for 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

Comprehensive Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous confirmation of the chemical structure of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

Analytical_Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Molecular Weight nmr NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) synthesis->nmr Connectivity & Environment ftir FTIR Spectroscopy synthesis->ftir Functional Groups elemental Elemental Analysis synthesis->elemental Elemental Composition structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ftir->structure_elucidation elemental->structure_elucidation

Figure 2: Analytical workflow for structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound.

  • Expected Molecular Ion: For C11H11N3O3, the expected monoisotopic mass is approximately 233.0800 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ethyl linker, loss of the nitro group, and fragmentation of the pyrazole ring.[10] The presence of a fragment corresponding to the 4-nitrophenylethyl cation would be a strong indicator of the N1-substituent.

Technique Parameter Expected Value
ESI-MS[M+H]⁺m/z ≈ 234.0879
HRMSExact MassConsistent with C11H11N3O3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including connectivity and the chemical environment of each atom.

The ¹H NMR spectrum will provide crucial information about the number and types of protons and their neighboring environments.

  • Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group.[11]

  • Ethyl Linker Protons: The two methylene groups of the ethyl linker will appear as two triplets, with the methylene group attached to the pyrazole nitrogen being slightly more downfield than the one attached to the phenyl ring.

  • Pyrazole Protons: The pyrazole ring protons will appear as singlets. The chemical shift of these protons can vary depending on the substitution pattern.[12][13]

  • Hydroxyl Proton: The hydroxyl proton on the pyrazole ring will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to NO₂)~8.1-8.3d2H
Ar-H (meta to NO₂)~7.4-7.6d2H
N-CH₂~4.2-4.4t2H
Ar-CH₂~3.1-3.3t2H
Pyrazole-H3/H5~7.5-7.8s2H
OHVariable (broad)s1H

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will identify all unique carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

  • Aromatic Carbons: The carbon atoms of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.[11]

  • Ethyl Linker Carbons: The two methylene carbons will appear in the aliphatic region (δ 30-60 ppm).

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic/heteroaromatic region. The carbon bearing the hydroxyl group (C4) will be shifted downfield.

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the ethyl linker and the coupling between the aromatic protons of the nitrophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the N-CH₂ protons and the pyrazole ring carbons, as well as between the Ar-CH₂ protons and the carbons of the nitrophenyl ring. This will definitively confirm the position of the 2-(4-nitrophenyl)-ethyl substituent on the pyrazole nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3200-3500Broad
N-O (nitro, asymmetric)1500-1560Strong
N-O (nitro, symmetric)1300-1360Strong
C=C (aromatic)1450-1600Medium
C-N1000-1350Medium

The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the hydroxyl group.[14] Strong absorption bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[15]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C11H11N3O3.

Conclusion

The structural elucidation of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol requires a systematic and multi-faceted analytical approach. This guide provides a comprehensive roadmap for its synthesis and characterization, from the initial synthetic design to the final structural confirmation using a suite of modern spectroscopic and analytical techniques. The predictive data and methodologies outlined herein are based on established chemical principles and data from closely related compounds, offering a high degree of confidence in the proposed analytical strategy. This foundational structural information is paramount for any subsequent investigation into the biological activities and potential therapeutic applications of this novel pyrazole derivative.

References

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. (2015, March 26). [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. (2024, June 11). [Link]

  • CN104356066B - Preparation method of multi-substituted 4-hydroxypyrazole derivative.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. (2023, April 15). [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018, January 12). [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • 1H-Pyrazole, 4-nitro-. NIST WebBook. [Link]

  • Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (2024, November 22). [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • 4-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]

  • 69 Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. (2020, May 18). [Link]

  • 1 H NMR spectra of compound 2. ResearchGate. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (2003, March 3). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023, July 14). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). ResearchGate. (2025, September 20). [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online. (2025, March 31). [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. EPA. (2025, October 15). [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Abstract This document provides a comprehensive guide for the synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, a key intermediate in the development of various pharmacologically active compounds. The protocol he...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the construction of the pyrazole core via a cyclocondensation reaction, followed by N-alkylation to introduce the nitrophenylethyl moiety. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical characterization of the synthesized compound.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[1] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, incorporates a 4-nitrophenylethyl substituent at the N1 position of the pyrazole ring. The nitro group can serve as a precursor for an amino group, which is a common functional handle for further molecular elaboration in drug discovery programs.[3][4]

This protocol outlines a logical and efficient pathway for the synthesis of this important building block. The initial step involves the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] Subsequently, the N-alkylation of the pyrazole ring is achieved using a suitable phenethyl halide.[7][8]

Reaction Scheme

The synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is accomplished through the following two-step reaction sequence:

Reaction_Scheme cluster_step1_reactants cluster_step1_product cluster_step2_reactants cluster_final_product r1 Hydrazine hydrate p1 1H-Pyrazol-4-ol r1->p1 Step 1: Cyclocondensation r2 Diethyl 2-formyl-3-oxosuccinate r2->p1 Step 1: Cyclocondensation p2 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol p1->p2 Step 2: N-Alkylation r3 1-(2-Bromoethyl)-4-nitrobenzene r3->p2 Step 2: N-Alkylation r4 Base (e.g., K2CO3) r4->p2 Step 2: N-Alkylation

Caption: Two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventSupplierPurity
Hydrazine hydrateSigma-Aldrich≥98%
Diethyl 2-formyl-3-oxosuccinateAlfa Aesar97%
Ethanol (EtOH)Fisher ScientificAnhydrous
1-(2-Bromoethyl)-4-nitrobenzeneTCI Chemicals>98%
Potassium carbonate (K₂CO₃)Merck≥99%
Acetonitrile (ACN)J.T.BakerAnhydrous
Ethyl acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
Anhydrous sodium sulfate (Na₂SO₄)Sigma-Aldrich≥99%
Silica gel (for column chromatography)Sorbent Technologies230-400 mesh
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Detailed Synthesis Protocol

Step 1: Synthesis of 1H-Pyrazol-4-ol

The initial and crucial step is the formation of the pyrazole ring. The Knorr pyrazole synthesis is a reliable method for this transformation, involving the reaction of a 1,3-dicarbonyl compound with hydrazine.[5][9] In this protocol, diethyl 2-formyl-3-oxosuccinate is used as the 1,3-dicarbonyl equivalent.

Workflow_Step1 A Combine hydrazine hydrate and diethyl 2-formyl-3-oxosuccinate in ethanol. B Reflux the reaction mixture. A->B C Monitor reaction progress by TLC. B->C D Cool the reaction mixture and concentrate under reduced pressure. C->D E Purify the crude product by recrystallization or column chromatography. D->E F Characterize the product (1H-Pyrazol-4-ol). E->F

Caption: Workflow for the synthesis of 1H-Pyrazol-4-ol.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (5.0 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Slowly add diethyl 2-formyl-3-oxosuccinate (20.2 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Dry the purified product under vacuum to yield 1H-pyrazol-4-ol as a white to off-white solid.

Step 2: N-Alkylation to yield 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

The second step involves the N-alkylation of the synthesized 1H-pyrazol-4-ol with 1-(2-bromoethyl)-4-nitrobenzene. This reaction proceeds via an Sₙ2 mechanism, where the pyrazole nitrogen acts as a nucleophile.[7][10] The use of a base is essential to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.[11]

Procedure:

  • In a 250 mL round-bottom flask, suspend 1H-pyrazol-4-ol (8.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous acetonitrile (150 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-(2-bromoethyl)-4-nitrobenzene (23.0 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude residue should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to afford 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the pyrazole ring protons, the ethyl bridge protons, and the aromatic protons of the nitrophenyl group. The integration of these signals should be consistent with the number of protons in the structure.[2][12]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the pyrazole ring, the ethyl linker, and the nitrophenyl group.[1][13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic rings.[1]
Melting Point A sharp melting point range, indicative of high purity.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14][15][16]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[14][15]

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.[17]

  • 4-Nitrophenylhydrazine and its derivatives: These compounds can be toxic and should be handled with care. Avoid creating dust and ensure proper containment.[15][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure anhydrous conditions.
Loss of product during workup.Optimize the purification method, e.g., by using a different recrystallization solvent or a more carefully packed chromatography column.
Formation of N1 and N2 isomers in Step 2 Steric and electronic factors influencing the alkylation site.While N1 alkylation is generally favored for pyrazoles, some N2 isomer may form. Careful column chromatography should allow for the separation of the isomers.
Incomplete reaction in Step 2 Insufficient base or reaction time.Ensure the potassium carbonate is finely powdered and dry. Increase the reaction time if necessary.
Deactivated alkylating agent.Use a fresh bottle of 1-(2-bromoethyl)-4-nitrobenzene.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The characterization data will ensure the identity and purity of the final compound, providing a solid foundation for subsequent research endeavors.

References

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  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). Retrieved February 21, 2026, from [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Retrieved February 21, 2026, from [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Application

Technical Guide: Regioselective N-Alkylation of 4-Hydroxypyrazole with Nitrophenethyl Bromide

The following Application Note is designed for researchers and medicinal chemists requiring a robust, regioselective protocol for the N-alkylation of 4-hydroxypyrazole. [1][2] Executive Summary & Strategic Analysis The N...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and medicinal chemists requiring a robust, regioselective protocol for the N-alkylation of 4-hydroxypyrazole.

[1][2]

Executive Summary & Strategic Analysis

The N-alkylation of 4-hydroxypyrazole (1) presents a classic chemoselectivity challenge due to the ambident nature of the substrate.[1] The molecule contains two nucleophilic sites: the pyrazole ring nitrogens (


) and the phenolic hydroxyl group (

).[2][1]

The Core Challenge: In a direct alkylation scenario using a standard base (e.g.,


), the hydroxyl group is deprotonated first due to its higher acidity, leading to the formation of the phenoxide anion.[2][3][1] This typically results in O-alkylation  (ether formation) as the major product, or a complex mixture of N- and O-alkylated species.[2]

The Solution: To achieve high-yield N-alkylation , the experimental design must bypass the thermodynamic preference for O-alkylation. This guide details two strategies:

  • The "Gold Standard" Route (Recommended): Transient O-protection followed by N-alkylation.[4][1]

  • The "Direct" Route (High Risk/High Reward): Utilizing the "Cesium Effect" and specific solvent parameters to favor N-alkylation on the free substrate (or dianion).[1]

Reagent Selection Guide

The following reagents are selected based on electronic tuning, solubility profiles, and field-proven efficacy in heterocyclic chemistry.

A. The Base: Cesium Carbonate ( )[2][3][4][5]
  • Role: Proton scavenger and counter-ion provider.[4]

  • Why

    
    ?  Unlike sodium or potassium, the large ionic radius of the Cesium cation (
    
    
    
    ) forms a "loose" ion pair with the pyrazolate anion.[2] This increases the nucleophilicity of the nitrogen atom (the "Cesium Effect"), often enhancing N-alkylation selectivity and rate compared to
    
    
    or
    
    
    in polar aprotic solvents.
  • Selection Criteria: Must be anhydrous. Finely ground powder is preferred over granular forms to maximize surface area.[1]

B. The Electrophile: Nitrophenethyl Bromide[4]
  • Structure:

    
     (Typically 4-nitrophenethyl bromide).[4][2]
    
  • Reactivity: A primary alkyl bromide.[4][1][5] The nitro group (electron-withdrawing) on the aromatic ring slightly deactivates the remote bromide inductively but primarily serves as a handle for future functionalization (e.g., reduction to aniline).[2][1]

  • Handling: Solid alkyl bromides are preferred for stoichiometry control.[1]

C. The Solvent: N,N-Dimethylformamide (DMF)[2][3][7][8]
  • Role: Polar aprotic medium.[4][1][6]

  • Why DMF? It effectively solvates the inorganic base and the polar heterocyclic substrate.[1] It promotes

    
     mechanisms by solvating cations (
    
    
    
    ) while leaving anions "naked" and reactive.[2][1]
  • Alternative: Acetonitrile (

    
    ) for milder conditions, though solubility of 4-hydroxypyrazole may be lower.[2][3][1]
    
D. The Catalyst: Potassium Iodide (KI) - Finkelstein Conditions[2][4]
  • Role: In situ conversion of the alkyl bromide to the more reactive alkyl iodide.[1]

  • Benefit: Accelerates reaction rate and can lower the required temperature, suppressing elimination byproducts (nitrostyrene).[2][1]

Reaction Mechanism & Pathway[9][10][11]

The following Graphviz diagram illustrates the competing pathways and the logic behind the Protection Strategy.

ReactionPathway Substrate 4-Hydroxypyrazole (Ambident Nucleophile) Base Base (Cs2CO3) Substrate->Base Deprotonation Protected O-Protected Intermediate (TBS-Ether) Substrate->Protected + TBS-Cl (Protection) O_Anion Phenoxide Anion (Kinetic/Thermo Favored) Base->O_Anion Path A (Direct) O_Alkyl O-Alkylated Product (Undesired Ether) O_Anion->O_Alkyl + R-Br N_Anion Pyrazolate Anion Protected->N_Anion + Base N_Alkyl N-Alkylated Product (Target) N_Anion->N_Alkyl + R-Br (Cesium Effect)

Caption: Pathway divergence showing the risk of direct alkylation (Red) vs. the reliability of the protection strategy (Green).[2][1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (O-Protection Route)

Recommended for high purity and scale-up.[4][2]

Prerequisites:

  • Substrate: 4-Hydroxypyrazole[4][2][7]

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole,

    
    , Nitrophenethyl bromide, Tetrabutylammonium fluoride (TBAF).[2][3][1]
    
  • Solvent: DMF (Anhydrous).[4][2][3][1]

Step 1: O-Protection [4][2]

  • Dissolve 4-hydroxypyrazole (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).

  • Cool to 0°C. Add TBSCl (1.2 equiv) portion-wise.

  • Stir at RT for 3 hours. Monitor by TLC (The product is less polar).[2][1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Imidazole.[2][1] Dry (

    
    ) and concentrate.[2][1] Result: 4-(tert-butyldimethylsilyloxy)pyrazole.[2]
    

Step 2: N-Alkylation

  • Dissolve the O-protected pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (

    
    )  (1.5 equiv).[4][2][3] Stir for 30 mins at RT to form the pyrazolate anion.
    
  • Add Nitrophenethyl bromide (1.2 equiv).[4][1]

  • Optional: Add KI (0.1 equiv) to catalyze.[4][2][1]

  • Heat to 60°C for 4–12 hours.

    • Note: Do not overheat (>80°C) to avoid elimination of the bromide to nitrostyrene.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the N-alkylated intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.2 equiv).[2][3] Stir at RT for 1 hour.

  • Isolate the final 1-(nitrophenethyl)-4-hydroxypyrazole .[4]

Protocol B: The "Direct" Route (Optimization Required)

Use only if protection steps must be avoided.[2][1] Expect lower yields.[1]

Theory: This method relies on generating the dianion (deprotonating both OH and NH) or exploiting the subtle nucleophilicity differences in specific solvents.[1]

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion, 2.2 equiv).[2][3][1]

  • Solvent: DMF/THF (1:1 mixture).[2][3][1]

Procedure:

  • Suspend NaH (2.2 equiv) in anhydrous DMF/THF at 0°C under Argon.

  • Add 4-hydroxypyrazole (1.0 equiv) slowly. Evolution of

    
     gas will be vigorous.[4][1]
    
  • Stir for 1 hour at RT to ensure formation of the dianion.

  • Cool to 0°C. Add Nitrophenethyl bromide (1.0 equiv) dropwise.

    • Critical: Use exactly 1.0 equiv or slight deficit of bromide to prevent dialkylation (O,N-dialkylation).[2][3]

  • Allow to warm to RT slowly.

  • Quench: Carefully add saturated

    
    .
    
  • Purification: This reaction will likely yield a mixture of N-alkyl (Target), O-alkyl, and O,N-dialkyl products.[2][3] Rigorous chromatography is required.[4][1]

Data Summary & Troubleshooting

VariableRecommendationRationale
Base

(Protocol A)
Promotes N-selectivity via "Cesium Effect"; mild enough to preserve silyl groups.[4][2]
Base NaH (Protocol B)[2][3][1]Strong enough to generate dianion; required if skipping protection.[4][1]
Solvent DMFHigh dielectric constant dissociates ion pairs, increasing reaction rate.[2][1]
Temperature 60°CSufficient for

without causing elimination of the phenethyl bromide.[4][1]
Stoichiometry 1.2 eq BromideExcess ensures completion; unreacted bromide is easily removed.[4][1]

Common Issues:

  • Styrene Formation: If the reaction turns dark and yield is low, the base is causing elimination of HBr from the nitrophenethyl bromide.[1] Solution: Lower temperature to 40°C and add 0.5 eq KI.

  • O-Alkylation: In Protocol B, if O-alkylation dominates, switch immediately to Protocol A.

References

  • Duan, X.-F., & Zhang, Z.-B. (2006).[2][3] "Organic reactions promoted by cesium salts."[1][8][9][10] Chinese Journal of Organic Chemistry, 26(3), 322-329.[2] (Discusses the Cesium Effect in heteroatom alkylation).

  • Norman, N. J., et al. (2022).[2][3][1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9934–9946.[2][3][1] [Link][2][3][1]

  • Kudyakova, Y. S., et al. (2021).[2][3][1] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Molecules, 26(4), 1045.[2][3][1] [Link]

  • Bordwell, F. G. "pKa Table."[2][3][1] Organic Chemistry Data. Accessed February 21, 2026.[2] [Link]

Sources

Method

Procedure for reducing nitro group in pyrazol-4-ol derivatives

Application Note: Strategic Reduction of Nitro Groups in Pyrazol-4-ol Derivatives Abstract The reduction of nitro groups within pyrazol-4-ol and pyrazol-5-ol scaffolds is a pivotal transformation in the synthesis of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of Nitro Groups in Pyrazol-4-ol Derivatives

Abstract

The reduction of nitro groups within pyrazol-4-ol and pyrazol-5-ol scaffolds is a pivotal transformation in the synthesis of bioactive heterocycles, including Edaravone analogs, kinase inhibitors, and purine mimics. This guide provides a technical roadmap for this reduction, addressing the specific challenges posed by the electron-rich pyrazole core, tautomeric ambiguity, and the oxidative instability of the resulting amino-hydroxy motifs. We present three validated protocols—Catalytic Hydrogenation, Metal-Acid Reduction, and Dithionite Reduction—tailored to substrate sensitivity and scale.

Strategic Analysis & Mechanistic Considerations

The Structural Challenge: Tautomerism and Stability

Before selecting a reduction method, one must define the substrate's tautomeric state. "Pyrazol-4-ol" derivatives often exist in equilibrium with their keto-forms (pyrazolones), particularly when the hydroxyl group is at the 5-position (often misclassified or structurally adjacent in synthesis).

  • 4-Hydroxypyrazoles (True Phenols): Generally stable aromatic systems. The nitro group is typically at position 3 or 5. Reduction yields 3-amino-4-hydroxypyrazoles.

  • 4-Nitropyrazol-5-ols (Pyrazolones): The nitro group is at position 4. Reduction yields 4-aminopyrazol-5-ols (e.g., Edaravone analogs).

    • Critical Stability Note:4-Aminopyrazol-5-ols are highly unstable as free bases. They rapidly auto-oxidize in air to form rubazonic acid type dyes (red/purple impurities). Always isolate as a salt (HCl or sulfate).

Method Selection Decision Matrix

The choice of reductant depends heavily on the presence of other functional groups (halogens, olefins) and the scale of the reaction.

ReductionStrategy cluster_tips Post-Reaction Critical Step Start Start: Nitro-Pyrazol-4/5-ol Substrate Halogens Are Halogens (Cl, Br, I) or Olefins present? Start->Halogens Scale Reaction Scale? Halogens->Scale No Chem_Red Method B: Chemical Reduction (Fe/AcOH or SnCl2) Halogens->Chem_Red Yes (Risk of dehalogenation) H2_Pd Method A: Catalytic Hydrogenation (H2, Pd/C) Scale->H2_Pd Small to Large (<1kg) Dithionite Method C: Sodium Dithionite (Na2S2O4) Scale->Dithionite Large/Safety Constraints Isolate IMMEDIATE Acidification Isolate as HCl Salt H2_Pd->Isolate Chem_Red->Isolate Dithionite->Isolate

Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Clean substrates lacking halogens or sulfur poisons. High atom economy.

Reagents:

  • Substrate: Nitro-pyrazol-4-ol derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (degassed)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi)
    
  • Acid Additive: 1.0 equiv HCl (Optional but recommended to trap amine in situ)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitro compound in MeOH. If solubility is poor, add THF or heat gently.

  • Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere at room temperature.
    • Monitoring: Reaction is typically complete in 2-6 hours. Monitor by LC-MS (disappearance of Nitro peak M+, appearance of Amine M-30 or M-2).

  • Workup (Critical):

    • Filter the mixture through a Celite pad under an inert atmosphere (nitrogen funnel) to remove Pd/C.

    • Immediate Stabilization: Add concentrated HCl (1.1 equiv) to the filtrate immediately after filtration.

    • Concentrate the solvent to dryness.

    • Triturate the residue with diethyl ether or acetonitrile to obtain the Amine Hydrochloride salt as a stable solid.

Protocol B: Iron-Mediated Reduction (Halogen-Safe)

Best for: Substrates containing Cl, Br, I, or alkenes that would be reduced by Pd/H2.

Reagents:

  • Substrate: Nitro-pyrazol-4-ol derivative (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Solvent: Acetic Acid (AcOH) / Ethanol (1:4 ratio) or

    
     (aq) / EtOH.
    

Procedure:

  • Setup: Suspend the nitro compound and Iron powder in the Ethanol/AcOH mixture.

  • Reaction: Heat the mixture to 60–80°C with vigorous stirring.

    • Mechanism:[1][2][3][4] Fe oxidizes to Fe(II)/Fe(III) while donating electrons to the nitro group.

    • Monitoring: TLC will show a baseline spot (amine) and disappearance of the non-polar nitro spot.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Filter through Celite to remove excess Iron and Iron oxide sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate.

    • Purification: The residue will contain iron salts. Dissolve in minimal water, basify with

      
       (carefully, to pH 8), extract rapidly with EtOAc (if product is organic soluble) or n-Butanol.
      
    • Note: If the product is amphoteric (likely for pyrazol-4-ols), extraction is difficult. Alternative: Use the

      
       method below for easier isolation of water-soluble products.
      
Protocol C: Tin(II) Chloride Reduction ( )

Best for: Small scale, highly sensitive substrates, or when Iron workup is difficult.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or concentrated HCl (if substrate is acid-stable)

Procedure:

  • Dissolve the nitro compound in Ethanol.

  • Add

    
     in one portion.
    
  • Heat to reflux (70°C) for 2-4 hours.

  • Workup: Cool the mixture. Neutralize with saturated

    
     or 10% NaOH until pH 8. A thick white precipitate (Tin salts) will form.
    
  • Filter the salts.[7] Extract the filtrate with EtOAc.

  • Convert to HCl salt immediately.

Data Summary & Troubleshooting

FeatureCatalytic Hydrogenation (

)
Iron Reduction (

)
Tin Chloride (

)
Yield High (85-95%)Moderate-High (70-90%)High (80-95%)
Halogen Tolerance Low (Risk of de-halogenation)High High
Workup Ease Excellent (Filtration only)Difficult (Iron sludge)Moderate (Tin salts)
Scalability ExcellentGoodPoor (Stoichiometric waste)
Cost Low (Catalytic)Very LowModerate

Troubleshooting Guide:

  • Product turns pink/red upon isolation: Oxidation is occurring. Ensure all solvents are degassed. Store the product as an HCl salt under Argon.

  • Incomplete Reaction: For Pd/C, the catalyst may be poisoned by sulfur or amines. Add 1 eq of AcOH to the reaction mixture to protonate the amine product as it forms, preventing catalyst inhibition.

  • Solubility Issues: Nitro-pyrazol-4-ols can be insoluble. Use DMF or DMAc as a co-solvent for the reaction, then crash out the product with water during workup.

Safety & Compliance

  • Energetic Materials: Polynitro-pyrazoles are potential explosives. While mono-nitro derivatives are generally safer, always perform a DSC (Differential Scanning Calorimetry) test on new nitro-pyrazole scaffolds before heating >50°C or scaling up >1g.

  • Hydrogen Safety: Ground all equipment to prevent static discharge when handling dry Pd/C.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. Molecules, 2022. Link

  • Nitropyrazoles: Synthesis and Transformations. Russian Chemical Reviews, 2025 (Updated). Link

  • Reduction of Nitro Groups: A Mechanistic Guide. BenchChem Protocols. Link

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring. ACS Applied Materials & Interfaces, 2021. Link

  • One-pot production method for 3-amino pyrazole-4-carboxamide. Patent CN101475533B. Link

Sources

Application

Application Note: Strategic Synthesis of Pyrazole-Based Kinase Inhibitor Intermediates

Executive Summary & Strategic Importance The pyrazole ring is a "privileged scaffold" in modern kinase inhibitor design, featuring in approved drugs like Ruxolitinib (JAK1/2) , Crizotinib (ALK/ROS1) , and Avapritinib (KI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in modern kinase inhibitor design, featuring in approved drugs like Ruxolitinib (JAK1/2) , Crizotinib (ALK/ROS1) , and Avapritinib (KIT/PDGFRA) . Its utility stems from its ability to mimic the purine ring of ATP, allowing the pyrazole nitrogens to form critical hydrogen bonds with the kinase hinge region.

However, the synthesis of pyrazole intermediates presents a notorious challenge: Regioselectivity . The annular tautomerism (N1-H vs. N2-H) creates ambiguity during functionalization, often leading to isomeric mixtures that are difficult to separate and biologically inactive.

This guide provides a high-fidelity workflow for synthesizing 3-aminopyrazole intermediates, controlling N-alkylation regiochemistry, and executing palladium-catalyzed cross-couplings.

Strategic Analysis: The Regioselectivity Challenge

Before beginning synthesis, one must understand the tautomeric equilibrium. In unsubstituted pyrazoles, the hydrogen oscillates between N1 and N2. When introducing a substituent (R), the site of reaction is governed by a competition between steric hindrance and electronic effects (lone pair availability).

Decision Tree: Synthetic Pathway Selection

PyrazoleStrategy Start Target: N-Substituted Pyrazole Decision Is the N-substituent available on the hydrazine starting material? Start->Decision Yes Route A: Cyclocondensation (High Regiocontrol) Decision->Yes Yes No Route B: Post-Synthetic Alkylation (Low Regiocontrol - Requires Optimization) Decision->No No ProcessA React 1,3-dielectrophile with R-NHNH2 Yes->ProcessA ProcessB Synthesize NH-Pyrazole -> Base-mediated Alkylation No->ProcessB ResultA Product: Defined Regioisomer ProcessA->ResultA ResultB Product: Mixture of N1/N2 Isomers (Separation Required) ProcessB->ResultB

Figure 1: Strategic decision tree for selecting the synthetic route. Route A is preferred for defined regiochemistry, while Route B is necessary for complex N-substituents.

Protocol 1: De Novo Synthesis of 3-Aminopyrazoles (The Hinge Binder)

This protocol utilizes the condensation of


-ketonitriles with hydrazines.[1] This is the most reliable method to generate the 3-amino functionality required for hydrogen bonding in the kinase pocket.

Mechanism: The hydrazine attacks the ketone (most electrophilic site) to form a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile.

Materials
  • Substrate: 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile) or equivalent.

  • Reagent: Hydrazine hydrate (64% or 80% solution).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (10.0 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (12.0 mmol, 1.2 equiv) dropwise at room temperature.

    • Critical Note: If using a substituted hydrazine (R-NH-NH2) to control regiochemistry, expect the more nucleophilic nitrogen (NH) to attack the ketone first.

  • Catalysis: Add Glacial Acetic Acid (5-10 drops). This activates the nitrile for the cyclization step.

  • Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting

      
      -ketonitrile (UV active) should disappear.
      
  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).

Data Validation:

  • 1H NMR (DMSO-d6): Look for the pyrazole-H4 singlet around

    
     5.5–6.0 ppm and the broad NH2 signal around 
    
    
    
    4.5–5.0 ppm.

Protocol 2: Regioselective N-Alkylation (The Challenge)

When Route A (above) is not feasible, you must alkylate the pyrazole ring. This often yields a mixture of N1 and N2 isomers.

The Rule of Thumb:

  • N1-Alkylation (Desired): Favored by steric freedom and thermodynamic control.

  • N2-Alkylation (Undesired): Often kinetically favored if the N1 position is sterically crowded by a substituent at C3/C5.

Protocol: Mitigating Isomer Formation
  • Solvent Selection: Use DMF or DMSO . These polar aprotic solvents dissociate the ion pair, increasing the reactivity of the pyrazolate anion.

  • Base Selection: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" (large cation radius) promotes solubility and "naked" anion reactivity, often improving N1 selectivity compared to NaH.
    
Experimental Steps
  • Dissolution: Dissolve the 3-aminopyrazole intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature for 30 mins.
    
  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

    • Tip: If R-X is highly reactive (e.g., Methyl Iodide), cool to 0 °C to improve selectivity.

  • Reaction: Stir at RT for 4–12 hours.

  • Differentiation (Crucial):

    • The isomers usually have significantly different Rf values on silica.

    • N1-isomer: Generally less polar (higher Rf) because the lone pair is involved in the alkyl bond.

    • N2-isomer: Generally more polar (lower Rf).

  • Validation (NOE NMR):

    • Perform a 1D-NOESY experiment. Irradiate the N-alkyl protons.

    • Positive NOE with Pyrazole-H4 or C5-substituent confirms N1 placement.

    • Positive NOE with C3-substituent confirms N2 placement.

Protocol 3: Suzuki-Miyaura Cross-Coupling

To attach the "tail" of the kinase inhibitor (often an aryl or heteroaryl group), Suzuki coupling is the industry standard.

Challenge: Aminopyrazoles can poison Palladium catalysts due to the free amine and pyridine-like nitrogen. Solution: Use a robust catalyst system (Pd(dppf)Cl2) and protect the amine if yields are low (e.g., Boc-protection).

Reaction Table: Optimized Conditions
ParameterConditionRationale
Catalyst

(5 mol%)
Bidentate ligand prevents catalyst deactivation by the pyrazole nitrogens.
Base

(2.0 M aq.) or

Inorganic bases are standard; Phosphate is milder for sensitive substrates.
Solvent 1,4-Dioxane / Water (4:[2]1)Water is required to activate the boronic acid/ester.
Temperature 90–100 °CHigh energy barrier for oxidative addition of electron-rich heterocycles.
Atmosphere Argon/NitrogenStrictly anaerobic; Oxygen kills the active Pd(0) species.
Workflow Diagram

SuzukiWorkflow Reagents Halogenated Pyrazole + Boronic Ester Degas Degas Solvent (Dioxane/H2O) Reagents->Degas Catalyst Add Pd(dppf)Cl2 + Base Degas->Catalyst Heat Heat 90°C (12-18h) Catalyst->Heat Workup Extraction (EtOAc) & Silica Column Heat->Workup

Figure 2: Standard workflow for Suzuki-Miyaura coupling of pyrazole intermediates.

Step-by-Step Methodology
  • Vessel Prep: Charge a microwave vial or pressure tube with the Halogenated Pyrazole (1.0 equiv), Boronic Ester (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Add: Inject degassed 1,4-Dioxane (10 vol) and 2M

    
     (3.0 equiv) through the septum.
    
  • Reaction: Heat to 90 °C in an oil bath or microwave reactor.

    • Observation: The solution usually turns black (Pd precipitation) when the reaction is complete or catalyst is dead.

  • Scavenging: If Pd residues persist in the product (dark color), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

References

  • Fabbro, D., et al. (2015). Targeting cancer with small-molecular-weight kinase inhibitors. Nature Reviews Drug Discovery.

  • Ansari, A., et al. (2017). Biological and chemical attributes of pyrazole derivatives: A comprehensive review. European Journal of Medicinal Chemistry.

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews.

Sources

Method

Application Note: Process Development for the Scalable Manufacture of 1-(2-(4-nitrophenyl)ethyl)-1H-pyrazol-4-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-(4-nitrophenyl)ethyl)-1H-pyrazol-4-ol . While 4-hydroxypyrazoles are privileged scaffolds in kinase inhibitors and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-(4-nitrophenyl)ethyl)-1H-pyrazol-4-ol . While 4-hydroxypyrazoles are privileged scaffolds in kinase inhibitors and metabolic modulators, their synthesis at scale is often plagued by tautomeric ambiguity and difficult purification.

This guide presents a two-step convergent synthesis designed to bypass common pitfalls:

  • Regioselective N-alkylation of a benzyl-protected pyrazole precursor.

  • Chemoselective deprotection preserving the nitro moiety.

Key Advantages of this Protocol:

  • Chromatography-Free: Purification relies on crystallization/precipitation.

  • Nitro-Compatible: Avoids catalytic hydrogenation, preventing reduction of the nitro group to aniline.

  • Scalability: Designed for multi-gram to kilogram batches using standard reactor configurations.

Retrosynthetic Strategy & Rational Design

The primary challenge in synthesizing this target is the incompatibility of standard benzyl deprotection methods (H₂/Pd-C) with the nitro group on the phenethyl tail. Catalytic hydrogenation would inevitably reduce the nitro group to an amine. Therefore, a Lewis Acid-mediated deprotection strategy is selected.

Strategic Route Analysis

Retrosynthesis Target Target: 1-(2-(4-nitrophenyl)ethyl)-1H-pyrazol-4-ol Intermediate Intermediate 1: 4-(Benzyloxy)-1-(4-nitrophenethyl)-1H-pyrazole Intermediate->Target Step 2: Acid-Mediated Deprotection (HBr/AcOH) SM1 SM 1: 4-(Benzyloxy)-1H-pyrazole SM1->Intermediate Step 1: N-Alkylation (K2CO3, MeCN) SM2 SM 2: 1-(2-Bromoethyl)-4-nitrobenzene SM2->Intermediate

Figure 1: Retrosynthetic analysis highlighting the convergent assembly and chemoselective deprotection.

Experimental Protocols

Step 1: N-Alkylation of 4-(Benzyloxy)-1H-pyrazole

Objective: Covalent attachment of the nitrophenethyl linker. Rationale: 4-(Benzyloxy)-1H-pyrazole is symmetric; therefore, N1 vs. N2 regioselectivity issues are nullified. Acetonitrile is chosen over DMF to facilitate workup and solvent recovery.

Materials Table
ReagentMW ( g/mol )Equiv.[1]DensityRole
4-(Benzyloxy)-1H-pyrazole 174.201.0SolidNucleophile
1-(2-Bromoethyl)-4-nitrobenzene 230.061.1SolidElectrophile
Potassium Carbonate (K₂CO₃) 138.212.0SolidBase
Acetonitrile (MeCN) 41.05-0.786Solvent (10 vol)
Protocol
  • Charge: To a clean, dry reactor equipped with mechanical stirring and a reflux condenser, charge 4-(benzyloxy)-1H-pyrazole (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvate: Add Acetonitrile (10 mL per gram of pyrazole). Stir at room temperature for 15 minutes to form a suspension.

  • Addition: Add 1-(2-bromoethyl)-4-nitrobenzene (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (80–82 °C) . Maintain agitation for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC until pyrazole consumption is >98%.

  • Workup:

    • Cool reaction mass to 20–25 °C.

    • Filter off inorganic salts (KBr, excess K₂CO₃). Rinse cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure to ~20% of original volume.

    • Add Water (10 vol) slowly to precipitate the product. Stir for 2 hours at 0–5 °C.

  • Isolation: Filter the solid. Wash with water (3 x 2 vol) and cold heptane (2 vol).

  • Drying: Dry in a vacuum oven at 45 °C to constant weight.

    • Expected Yield: 85–92%[1]

    • Appearance: Off-white to pale yellow solid.

Step 2: Chemoselective Deprotection

Objective: Removal of the benzyl ether without reducing the nitro group. Rationale: Hydrogenolysis (H₂/Pd) is contraindicated due to the nitro group. HBr in Acetic Acid provides a clean ether cleavage mechanism driven by the high nucleophilicity of bromide and the protonation of the ether oxygen, leaving the nitroarene intact.

Materials Table
ReagentMW ( g/mol )Equiv.[1]Role
Intermediate 1 323.351.0Substrate
HBr in Acetic Acid (33 wt%) 80.9110.0Reagent/Solvent
Ethyl Acetate 88.11-Extraction Solvent
Sodium Bicarbonate (sat. aq.) 84.01-Neutralization
Protocol
  • Charge: Charge Intermediate 1 (from Step 1) into a reactor.

  • Addition: Carefully add 33% HBr in Acetic Acid (5 vol) at 20–25 °C.

    • Caution: Fumes are corrosive. Use a scrubber.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: If reaction is sluggish, mild heating to 40 °C is permissible, but avoid higher temps to prevent nitro-degradation.

  • Quench: Pour the reaction mixture slowly onto Ice/Water (20 vol). Stir vigorously.

  • Neutralization: Adjust pH to ~6–7 using saturated aqueous NaHCO₃ or 4M NaOH.

    • Critical: Do not overshoot pH > 9, as 4-hydroxypyrazoles can be amphoteric/soluble in strong base.

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol).

    • Alternative (Scale-up): If the product precipitates upon neutralization, filtration is preferred over extraction.

  • Purification:

    • Wash combined organics with Brine.[2] Dry over Na₂SO₄.[2][3]

    • Concentrate to dryness.

    • Recrystallization: Dissolve crude in minimum hot Ethanol/Water (9:1) and cool to crystallize.

  • Drying: Vacuum dry at 40 °C.

Process Workflow & Control Strategy

The following diagram illustrates the logical flow and critical control points (CCPs) for the manufacturing process.

ProcessFlow Reactor1 Reactor 1: Alkylation (80°C, 12h) Filter1 Filtration: Remove Salts Reactor1->Filter1 IPC: SM < 1% Precip Precipitation: Water Addition Filter1->Precip Reactor2 Reactor 2: Deprotection (HBr/AcOH) Precip->Reactor2 Dry Intermediate Quench Quench: pH Adjustment Reactor2->Quench IPC: Benzyl Cleavage Cryst Crystallization: EtOH/Water Quench->Cryst Crude Isolation

Figure 2: Manufacturing workflow indicating critical process parameters and isolation steps.

Analytical Specifications

To ensure the integrity of the synthesized material, the following analytical criteria should be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.20 (s, 1H, -OH)

    • δ 8.15 (d, 2H, Nitro-Ar)

    • δ 7.50 (d, 2H, Nitro-Ar)

    • δ 7.20 (s, 1H, Pyrazole-H3)

    • δ 7.05 (s, 1H, Pyrazole-H5)

    • δ 4.30 (t, 2H, N-CH₂)

    • δ 3.20 (t, 2H, Ar-CH₂)

  • HPLC Purity: >98.0% (Area %)

  • Mass Spectrometry (ESI): [M+H]⁺ = 234.2

  • Residual Solvents: Acetic acid < 5000 ppm.

Health, Safety, and Environment (HSE)

  • Nitro Compounds: The starting material and product contain a nitroaromatic moiety. While generally stable, avoid subjecting the dry solid to temperatures >150 °C to prevent decomposition.

  • HBr/AcOH: Highly corrosive and lachrymator. All operations must be performed in a fume hood or closed reactor system with a caustic scrubber.

  • Waste Disposal: Aqueous waste from Step 2 contains bromides and acidic residues; neutralize before disposal.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4][5] John Wiley & Sons.[5] (Standard reference for benzyl ether deprotection strategies).

  • Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 75(19), 6417-6426.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[5] (Reference for general pyrazole synthesis and reactivity).

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." (General guidelines for base/solvent selection in pyrazole alkylation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitrophenyl-Ethyl Pyrazole Derivatives

Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for Nitrophenyl-Ethyl Pyrazole derivatives . If you are reading this, you are likely facing a common paradox: these molecules often exhibit po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for Nitrophenyl-Ethyl Pyrazole derivatives . If you are reading this, you are likely facing a common paradox: these molecules often exhibit potent biological activity (kinase inhibition, antimicrobial properties) but possess "brick dust" physical properties—high melting points and negligible aqueous solubility.[1]

This guide is not a generic solubility text. It is a specific troubleshooting manual for this chemical class, addressing the unique electronic and structural challenges imposed by the electron-withdrawing nitrophenyl group attached to a pyrazole scaffold .

Part 1: The Root Cause Analysis (The "Why")

To solve the solubility issue, you must first understand the molecular forces working against you.

The Electronic Trap (pKa Suppression)

Standard pyrazoles are weak bases (pKa ~2.[1]5) that can be protonated in acidic media to improve solubility.[1][2] However, the nitrophenyl group is a strong electron-withdrawing group (EWG).[1]

  • Mechanism: The nitro group pulls electron density away from the pyrazole ring via the ethyl linker (inductive effect) or direct conjugation.

  • Result: The basicity of the pyrazole nitrogens drops significantly (often pKa < 1.0).

  • Implication: Standard pH adjustment (e.g., using acetic acid or PBS pH 6.5) will NOT work. You cannot protonate these molecules under physiological-compatible conditions.[1]

Crystal Lattice Energy (The Stacking Effect)

The planar nitrophenyl group and the aromatic pyrazole ring facilitate strong


-

stacking interactions.[1]
  • Mechanism: These molecules pack tightly in the solid state, creating a high lattice energy.

  • Result: The energy required to break the crystal lattice (solvation) exceeds the energy released by interacting with water.

  • Implication: You must use "lattice disruptors" (aprotic solvents) rather than simple polarity adjustments.[1]

Part 2: Solubility Decision Tree

Use this logic flow to determine your optimal solubilization strategy.

SolubilityTree start Start: Solid Compound stock Prepare Stock Solution (10-50 mM in DMSO) start->stock check_precip Dilution into Aqueous Media (Precipitate forms?) stock->check_precip no_precip Proceed to Assay check_precip->no_precip No yes_precip Precipitation Detected check_precip->yes_precip Yes check_sensitive Is Assay Solvent Sensitive? yes_precip->check_sensitive strategy1 Strategy A: Cosolvent System (DMSO + PEG400 + Water) strategy2 Strategy B: Complexation (HP-beta-Cyclodextrin) check_sensitive->strategy1 No (<5% DMSO ok) check_sensitive->strategy2 Yes (Need <1% DMSO)

Figure 1: Decision logic for solubilizing nitrophenyl-pyrazole derivatives based on assay tolerance.

Part 3: Critical Protocols

Protocol A: The "Intermediate Dilution" Method

Prevents "Solvent Shock" precipitation.

The Problem: Direct injection of 100% DMSO stock into aqueous buffer causes rapid desolvation of the hydrophobic molecule before it can disperse, leading to immediate aggregation (amorphous precipitation).

The Solution:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Prepare a 10x Working Solution in a solvent mixture of 50% DMSO / 50% PEG400 .

    • Why? PEG400 acts as a bridge, reducing the polarity gap between DMSO and water.

  • Final Dilution: Slowly add the 10x Working Solution to your assay buffer (vortexing rapidly during addition).

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for in vivo studies or sensitive cell assays.

Nitrophenyl derivatives fit well into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]

Materials:

  • HP-

    
    -CD (Pharma grade).[1]
    
  • Milli-Q Water.[1]

  • Compound (Solid).[1][3]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1] Stir until clear.
    
  • Addition: Add excess solid compound to the vehicle (aim for 1 mg/mL initially).

  • Energy Input: Sonicate for 30 minutes at 40°C.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove undissolved "brick dust."[1]
    
  • Quantification: Measure concentration via UV-Vis or HPLC against a standard curve in DMSO.

Part 4: Comparative Data (Solubility Limits)

Typical solubility profiles for 1-(4-nitrophenyl)-pyrazole derivatives (MW ~300-350).

Solvent SystemSolubility (mg/mL)SuitabilityNotes
Water (pH 7.4) < 0.001PoorEssentially insoluble.[1]
PBS + 0.1% DMSO ~0.005PoorRisk of "false negatives" in assays.
100% DMSO > 20.0ExcellentStandard stock solvent.[1] Hygroscopic.
Ethanol 1.0 - 5.0ModerateGood for evaporation, bad for biologicals.
20% HP-

-CD
0.5 - 2.0Good Best for in vivo IP/IV dosing.[1]
PEG400/Water (1:1) 2.0 - 5.0GoodGood for in vitro serial dilutions.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add the DMSO stock to the cell culture media. Why? A: This is "Solvent Shock." The local concentration of water around the DMSO droplet spikes instantly, causing the hydrophobic nitrophenyl group to aggregate.

  • Fix: Use Protocol A (Intermediate Dilution).[1] Alternatively, warm the media to 37°C before adding the compound, as solubility is temperature-dependent.

Q2: Can I use HCl to turn it into a salt? A: Likely No. As detailed in Part 1, the nitrophenyl group lowers the pKa of the pyrazole nitrogens. You would need a very strong acid (pH < 1) to protonate it, which is incompatible with biological assays.[1] Weak acids (Acetic, Citric) will not form stable salts with these derivatives.[1]

Q3: I see "oiling out" instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the compound is lipophilic but amorphous.

  • Fix: This is dangerous for assays as it looks like solubility but isn't.[1] Switch to the Cyclodextrin Protocol (B) immediately. Oil droplets will cause massive artifacts in fluorescence/absorbance assays.[1]

Q4: Is DMSO the only option for stock solutions? A: DMA (Dimethylacetamide) is a viable alternative and sometimes possesses higher solvating power for nitro-aromatics.[1] However, DMA is more toxic to cells than DMSO.[1] Only use DMA if you are performing chemical synthesis or animal studies where the vehicle volume is low.

Part 6: References

  • Review of Pyrazole Pharmacological Potential & Structure

    • Source: Journal of Pharmaceutical and BioSciences (2014).[1]

    • Relevance: Establishes the pKa baseline (approx 2.5) and structural acidity/basicity of the pyrazole ring.

    • Link:[1]

  • Compound Precipitation in High-Concentration DMSO Solutions

    • Source: Journal of Biomolecular Screening (2014).[1][3]

    • Relevance: Defines the mechanism of "crash out" precipitation for library compounds and DMSO stock management.

    • Link:[1]

  • Cyclodextrin Complexation Strategies

    • Source: Molecules (MDPI) / EPJ Web of Conferences.[1]

    • Relevance: Validates HP-

      
      -CD as a primary solubilization strategy for lipophilic, poorly soluble nitrogen heterocycles.
      
    • Link:[1]

  • Solubility of Nitrophenyl Derivatives

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Relevance: Discusses specific "brick dust" properties of nitro-substituted aromatics and their formulation challenges.

    • Link:[1]

Sources

Optimization

Technical Support Center: Pyrazole-4-ol Cyclization Architectures

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Optimization of Cyclization Protocols for 4-Hydroxypyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Optimization of Cyclization Protocols for 4-Hydroxypyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The 4-hydroxypyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) and HSP90 inhibitors. However, its synthesis is deceptively complex. Unlike standard Knorr pyrazole synthesis, the introduction of the electron-donating hydroxyl group at the 4-position destabilizes the aromatic system, making it prone to oxidation (quinoid formation) and complex tautomeric equilibria.

This guide addresses the three most common failure modes: Regiochemical scrambling , Oxidative degradation ("Black Tar" syndrome) , and Stalled Cyclization .

Module 1: The "Black Tar" Syndrome (Oxidative Instability)

The Issue: The reaction mixture turns dark brown or black upon heating or filtration; yield is negligible.

Root Cause Analysis: 4-Hydroxypyrazoles are electron-rich heteroaromatics. In the presence of air and basic conditions (often used during cyclization), they readily undergo oxidative dimerization or convert to pyrazolin-4-ones, which subsequently polymerize. This mimics the instability seen in catechol or hydroquinone systems.

Troubleshooting Protocol:

VariableStandard Condition (Fail)Optimized Condition (Pass) Causality
Atmosphere Ambient AirStrict Argon/Nitrogen Sparging Prevents formation of radical cations and quinoid intermediates.
Solvent pH Basic (NaOEt/EtOH)Buffered / Weakly Acidic (AcOH) High pH lowers the oxidation potential of the phenol/enrol moiety, accelerating degradation.
Additives NoneAntioxidants (Ascorbic acid / Na2S2O5) Scavenges trace radical species generated during the exotherm.
Workup Air filtrationAcidify in situ before exposure Protonation of the pyrazolate anion stabilizes the ring against oxidation during isolation.

Diagnostic Check:

  • Test: Take a small aliquot of the black mixture and add SnCl2 or Na2S2O4 (sodium dithionite).

  • Result: If the color lightens significantly, you are dealing with reversible oxidation (quinoid formation). If it remains black, you have irreversible polymerization.

Module 2: Regioselectivity (The N1-Switch)

The Issue: When using substituted hydrazines (


), the reaction yields the wrong regioisomer (1,3- vs. 1,5-substitution) or an inseparable mixture.

Root Cause Analysis: The reaction is governed by the interplay between nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dicarbonyl carbons .

  • Neutral Conditions: The terminal

    
     is the hardest nucleophile and attacks the most reactive carbonyl (usually the aldehyde or ketone with less steric bulk).
    
  • Acidic Conditions: The hydrazine is protonated.[1][2] The equilibrium shifts, often reversing selectivity due to subtle electronic changes in the transition state (See Diagram 1).

Corrective Actions:

  • The Solvent Switch:

    • Protic Solvents (MeOH/EtOH): Solvate the hydrazine lone pairs via H-bonding, reducing nucleophilicity and increasing steric sensitivity. Favors 1,3-isomers .

    • Aprotic Solvents (THF/DCM): Leave lone pairs "naked" and reactive. Often favors 1,5-isomers (kinetic control).

  • The Salt Strategy:

    • Instead of free hydrazine, use Hydrazine Hydrochloride (

      
      ) .
      
    • Mechanism:[1][2][3][4] Slow release of the free base prevents "hot" non-selective attack. The protonated species can also catalyze the dehydration step, which is often the rate-determining step for regioselectivity.

Module 3: Validated Protocol (Self-Validating System)

Target: Synthesis of 4-Hydroxypyrazole via 2-Acetoxy-1,3-diketone Cyclization. Rationale: Direct use of 2-hydroxy-1,3-diketones is unstable. The 2-acetoxy group acts as a "masked" alcohol that is revealed in situ or via mild hydrolysis post-cyclization.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve the 1,3-diketone (1.0 eq) in DCM.

    • Add

      
       (1.1 eq) or Iodobenzene diacetate (PIDA) at 0°C.
      
    • Validation: Monitor TLC for disappearance of starting material. Product (2-acetoxy-1,3-diketone) is usually less polar.

  • Cyclization (The Critical Step):

    • Setup: 3-neck flask, reflux condenser, Nitrogen inlet (bubbling into liquid).

    • Solvent: Degassed Ethanol (sparge with N2 for 15 mins).

    • Reagents: Dissolve 2-acetoxy-1,3-diketone (1.0 eq) in Ethanol.

    • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C. Do not dump.

    • Observation: Solution may turn yellow (hydrazone formation).

  • The "Push":

    • Allow to warm to RT, then heat to 60°C for 2 hours.

    • Checkpoint: If reaction stalls (check LCMS), add 10 mol% Acetic Acid.

  • Workup (Anaerobic):

    • Cool to RT.

    • Add 1M HCl to adjust pH to ~4 (stabilizes the 4-OH group).

    • Concentrate under reduced pressure.

    • Extract with EtOAc.[5][6] Note: If the product is the 4-acetoxy pyrazole, it is stable. If the acetate fell off during reaction (common with hydrazine), the 4-OH product is in the aqueous phase or organic phase depending on pH.

Module 4: Visualizing the Pathway
Diagram 1: Mechanistic Decision Tree & Regioselectivity

PyrazoleSynthesis Start Start: 1,3-Dicarbonyl + Hydrazine CheckSub Is Hydrazine Substituted (R-NHNH2)? Start->CheckSub Unsub Unsubstituted (NH2NH2) CheckSub->Unsub No Sub Substituted (R-NHNH2) CheckSub->Sub Yes OxidationCheck Product Color Check Unsub->OxidationCheck RegioIssue Regioselectivity Critical Sub->RegioIssue SolventCheck Solvent Choice RegioIssue->SolventCheck MechPath Attack at C1 vs C3 Protic Protic (EtOH/AcOH) Favors 1,3-isomer (Thermodynamic) SolventCheck->Protic Aprotic Aprotic (THF) Favors 1,5-isomer (Kinetic) SolventCheck->Aprotic Protic->OxidationCheck Aprotic->OxidationCheck BlackTar Black/Dark Brown (Oxidative Coupling) OxidationCheck->BlackTar Aerobic Conditions PaleSolid Off-white/Pale Yellow (Successful Cyclization) OxidationCheck->PaleSolid Anaerobic/Acidic FixOx Action: Add Antioxidant (Ascorbic Acid) + N2 Sparging BlackTar->FixOx

Caption: Workflow for determining regioselectivity controls and diagnosing oxidative instability in pyrazole synthesis.

Diagram 2: The "Masked" Alcohol Route (2-Acetoxy Strategy)

AcetoxyRoute Input 1,3-Diketone Step1 Oxidation (PIDA) DCM, 0°C Input->Step1 Inter1 2-Acetoxy-1,3-diketone (Stable Precursor) Step1->Inter1 Step2 Cyclization Hydrazine, EtOH, N2 Inter1->Step2 Inter2 4-Acetoxy-pyrazole Step2->Inter2 Step3 Hydrolysis Acid/Base Inter2->Step3 Final 4-Hydroxypyrazole (Target) Step3->Final SideRxn Side Reaction: Direct Oxidation of Pyrazole Final->SideRxn Air Exposure

Caption: The 2-acetoxy "masked alcohol" strategy prevents side reactions associated with free hydroxy-diketones.

References
  • Mechanistic Insight on Regioselectivity

    • Title: The reaction between hydrazines and -dicarbonyl compounds: Proposal for a mechanism.
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Oxidative Instability Data

    • Title: Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes (Demonstrating biological/chemical oxidation susceptibility).[7]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Cyclization Protocols (Alkoxymethylene route)

    • Title: The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis.[4]

    • Source: Russian Chemical Reviews (via ResearchG
    • URL:[Link]

  • General Knorr Synthesis & Troubleshooting

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Mechanistic parallels).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Nitrophenyl Pyrazoles

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Focus: Regioisomeric Differentiation (Ortho- vs. Para-nitrophenyl) via ESI-MS/MS Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Focus: Regioisomeric Differentiation (Ortho- vs. Para-nitrophenyl) via ESI-MS/MS

Executive Summary

Nitrophenyl pyrazoles are critical pharmacophores in drug development (e.g., COX-2 inhibitors, agrochemicals). However, synthetic routes often yield mixtures of regioisomers—specifically 1-(2-nitrophenyl)pyrazole (Ortho) and 1-(4-nitrophenyl)pyrazole (Para) . While NMR is definitive, it is slow and requires isolation.

This guide compares the Mass Spectrometry (MS) performance of these isomers. It demonstrates that Electrospray Ionization (ESI-MS/MS) can reliably differentiate them without chromatographic separation by exploiting the "Ortho Effect."

Key Finding:

  • Ortho-Isomers: Dominated by characteristic losses of •OH (17 Da) and NO (30 Da) due to intramolecular oxygen transfer.

  • Para-Isomers: Dominated by the direct homolytic cleavage of the nitro group, resulting in •NO₂ (46 Da) loss.

Mechanistic Comparison: The "Ortho Effect" vs. Direct Cleavage

The structural difference between the ortho and para isomers dictates their fragmentation kinetics in the collision cell.

A. The Ortho-Nitrophenyl Mechanism (The "Product" of Interest)

In 1-(2-nitrophenyl)pyrazoles, the nitro group is sterically proximate to the pyrazole ring. Upon collisional activation (CID), the nitro oxygen attacks the C5-position of the pyrazole ring (or a substituent at C5).

  • Hydrogen Abstraction/Oxygen Transfer: The nitro oxygen abstracts a hydrogen (from C5-H or a C5-Methyl group), forming a cyclic transition state (typically 6-membered).

  • Neutral Loss of •OH (17 Da): This rearrangement expels a hydroxyl radical, yielding a stabilized cation.

  • Neutral Loss of NO (30 Da): Alternatively, the nitro group rearranges to a nitrite ester followed by loss of NO.

Diagnostic Ion:


 and 

B. The Para-Nitrophenyl Mechanism (The Alternative)

In the para isomer, the nitro group is too distant to interact with the pyrazole ring. The fragmentation is governed by high-energy direct bond scission.

  • Homolytic Cleavage: The C-N bond connecting the nitro group to the phenyl ring breaks.

  • Neutral Loss of •NO₂ (46 Da): The entire nitro group is ejected.

  • Ring Fission: Subsequent fragmentation involves the breakdown of the pyrazole ring (loss of HCN).

Diagnostic Ion:


 (Base Peak)

Comparative Data Analysis

The following table summarizes the fragmentation behavior of a model system: 3,5-dimethyl-1-nitrophenyl-pyrazole (MW = 217 Da).

FeatureOrtho-Isomer (1-(2-nitrophenyl))Para-Isomer (1-(4-nitrophenyl))Interpretation
Parent Ion (

)
m/z 218 (High Stability)m/z 218 (High Stability)Indistinguishable at MS1 level.
Primary Fragment

201 (

)

172 (

)
Crucial Differentiator. Ortho loses 17 Da; Para loses 46 Da.
Secondary Fragment

188 (

)

131 (Phenyl cation)
Ortho retains oxygen; Para loses it entirely.
Relative Abundance


The "Ortho Effect" pathway is kinetically favored over direct cleavage in the ortho-isomer.
Low Mass Ions

92, 77

77, 65
Non-specific aromatic breakdown.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following ESI-MS/MS workflow. This protocol is designed to be self-validating : the presence of the m/z 201 ion (in the example above) validates the ortho-structure, while its absence validates the para-structure.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ), essential for ESI positive mode.[1]
      
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Step 2: MS Parameters (Direct Infusion or LC-MS)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CID): Stepped Ramp (15, 30, 45 eV).

    • Why: The "Ortho Effect" rearrangement often requires lower energy than the hard cleavage of the C-N bond. A ramp ensures both pathways are observed.[2]

Step 3: Data Acquisition
  • Scan Mode: Product Ion Scan (MS2) of the parent

    
    .
    
  • Validation Check:

    • If Base Peak =

      
      , report ORTHO .
      
    • If Base Peak =

      
      , report PARA .
      

Visualizations

Diagram 1: Fragmentation Pathways

This diagram illustrates the divergent mechanistic pathways that allow for isomer differentiation.

FragmentationPathways Parent Parent Ion [M+H]+ Ortho_Inter Ortho-Isomer (Proximity Effect) Parent->Ortho_Inter Para_Inter Para-Isomer (Steric Distance) Parent->Para_Inter Transition 6-Membered Transition State Ortho_Inter->Transition Rearrangement Frag_OH [M - OH]+ (Diagnostic for Ortho) Transition->Frag_OH -17 Da Frag_NO [M - NO]+ (Secondary Ortho) Transition->Frag_NO -30 Da Cleavage Direct C-N Bond Scission Para_Inter->Cleavage High Energy Frag_NO2 [M - NO2]+ (Diagnostic for Para) Cleavage->Frag_NO2 -46 Da

Caption: Divergent fragmentation pathways. The Ortho path (left) involves complex rearrangement; the Para path (right) involves direct cleavage.

Diagram 2: Identification Decision Tree

A logic flow for researchers to rapidly classify unknown samples.

DecisionTree Start Unknown Nitrophenyl Pyrazole Sample MS_Run Run ESI-MS/MS (Product Ion Scan) Start->MS_Run Analyze Analyze Neutral Losses from Parent [M+H]+ MS_Run->Analyze Check_17 Is [M-17]+ (OH loss) observed? Analyze->Check_17 Yes_17 Dominant Pathway: Ortho Effect Check_17->Yes_17 Yes No_17 Check for [M-46]+ Check_17->No_17 No/Weak Result_Ortho IDENTIFIED: Ortho-Isomer Yes_17->Result_Ortho Check_46 Is [M-46]+ (NO2 loss) the Base Peak? No_17->Check_46 Result_Para IDENTIFIED: Para-Isomer Check_46->Result_Para Yes Result_Ambiguous Ambiguous/Meta (Requires NMR) Check_46->Result_Ambiguous No

Caption: Logic workflow for rapid isomer identification using MS/MS fragmentation data.

References

  • Holzer, W., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2014). Ortho effects in mass spectrometry of nitro compounds. NIST Standard Reference Data.

  • Chen, X.L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms. Analytical Chemistry: An Indian Journal.

  • Gross, J. H. (2011).[3] Mass Spectrometry: A Textbook. Springer.[2][3] (Chapter on Fragmentation of Even-Electron Ions).

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Abstract This technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, a molecule of interest in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, a molecule of interest in pharmaceutical development and chemical synthesis. Ensuring the purity and accurate quantification of such compounds is paramount for quality control and regulatory compliance.[1] This document explores three distinct reversed-phase (RP-HPLC) approaches, detailing the rationale behind method selection, step-by-step protocols, and comparative performance data. The guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally related compounds.

Introduction and Analytical Rationale

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a moderately polar pyrazolol head and a nonpolar nitrophenyl-ethyl tail. This amphiphilic nature presents a unique challenge for chromatographic separation. The goal of any HPLC method is to achieve adequate retention, sharp peak shapes (good symmetry), and high resolution from potential impurities or related substances.

The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. The pyrazole moiety can engage in hydrogen bonding, while the nitrophenyl group provides a strong chromophore for UV detection and contributes to hydrophobic interactions with the stationary phase.[2] The presence of both polar (hydroxyl) and nonpolar (aromatic rings, ethyl chain) functional groups makes reversed-phase chromatography an ideal starting point for method development.[2]

This guide will compare three methods based on the industry-standard C18 column, exploring the impact of different mobile phase compositions and additives on the retention and peak shape of the target analyte.

Comparative Overview of HPLC Methods

The following table summarizes the key parameters of the three RP-HPLC methods evaluated for the analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

ParameterMethod A: Acetonitrile with Formic AcidMethod B: Methanol with Formic AcidMethod C: Acetonitrile with TFA
Stationary Phase C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolA: 0.1% TFA in WaterB: Acetonitrile
Elution Mode Isocratic (60:40 A:B)Isocratic (50:50 A:B)Isocratic (65:35 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection (UV) 317 nm317 nm317 nm
Injection Volume 10 µL10 µL10 µL
Rationale for Method Selection
  • Method A (Primary Method): This method represents a standard, robust starting point for many neutral to moderately polar compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency. Formic acid is a common mobile phase additive used to control pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3][4]

  • Method B (Methanol Alternative): Methanol offers a different selectivity compared to acetonitrile and can be a more cost-effective solvent. Its protic nature can alter interactions with the analyte and stationary phase, sometimes leading to improved resolution of critical pairs.

  • Method C (TFA Additive): Trifluoroacetic acid (TFA) is a stronger ion-pairing agent than formic acid.[5] For compounds with basic character, TFA can significantly improve peak shape and reduce tailing by forming a neutral ion-pair that interacts more predictably with the C18 stationary phase.[5][6]

Selection of UV Detection Wavelength

The nitrophenyl chromophore is expected to have a strong UV absorbance. The UV spectrum of 4-nitrophenol, a structurally related compound, shows a maximum absorption (λmax) around 317 nm.[7] Therefore, 317 nm was selected as a suitable wavelength for sensitive detection of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. The pyrazole ring itself typically absorbs at a much lower wavelength, around 203-210 nm.[8][9]

Experimental Protocols and Workflow

This section provides a detailed protocol for the primary recommended method (Method A). The same general procedure for sample and mobile phase preparation can be adapted for Methods B and C.

Detailed Protocol for Method A

Objective: To achieve reliable quantification and purity assessment of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

Materials:

  • 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q)

  • Formic Acid (≥98% purity)

  • HPLC system with UV/PDA detector

  • C18 column (4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation (1 L):

    • Measure 600 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add 400 mL of acetonitrile to the same bottle.

    • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix well.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard, following the same procedure.

  • HPLC System Setup and Equilibration:

    • Install the C18 column in the column compartment.

    • Set the column temperature to 30 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

    • Set the UV detector to monitor at 317 nm.

  • System Suitability Testing (SST):

    • Make five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.

  • Analysis:

    • Inject the standard solution, followed by the sample solutions.

    • A bracketing standard should be run periodically for long sequences to ensure system stability.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation B Standard & Sample Solution Preparation C System Equilibration B->C Load into Autosampler D System Suitability Testing (SST) C->D E Sample Injection & Data Acquisition D->E If SST Passes F Peak Integration & Quantification E->F G Report Generation F->G

Caption: General workflow for HPLC analysis from preparation to reporting.

Comparative Performance and Discussion

The performance of each method was evaluated based on retention time (t_R), theoretical plates (N), and tailing factor (T_f). The hypothetical results presented below are based on typical chromatographic behavior for compounds of this nature.

ParameterMethod A (ACN/Formic)Method B (MeOH/Formic)Method C (ACN/TFA)
Retention Time (t_R) 6.8 min8.5 min6.5 min
Tailing Factor (T_f) 1.21.41.05
Theoretical Plates (N) 9500820010500
Discussion of Results
  • Method A provided good retention and a symmetric peak shape (T_f = 1.2), making it a reliable and robust choice for routine analysis. The efficiency, as measured by theoretical plates, was high.

  • Method B resulted in a longer retention time, which is expected as methanol is a weaker solvent than acetonitrile in reversed-phase systems. The peak shape was slightly broader with more tailing (T_f = 1.4), suggesting that acetonitrile provides a more favorable interaction for this specific analyte.

  • Method C yielded the best overall performance. The use of TFA as a strong ion-pairing agent resulted in the sharpest peak (T_f = 1.05) and the highest efficiency (N = 10500). This indicates that there may be some residual silanol interactions on the stationary phase or a slight basic character in the pyrazole moiety that is effectively masked by TFA. The retention time was slightly shorter than Method A due to the improved peak shape.

Decision Logic for Method Selection

The choice of the final method depends on the analytical objective.

Method_Selection Start Analytical Goal? Routine_QC Routine QC & High Throughput Start->Routine_QC Speed & Robustness Impurity_Profiling Impurity Profiling & Highest Resolution Start->Impurity_Profiling Peak Shape & Efficiency Cost_Sensitive Cost-Sensitive Analysis Start->Cost_Sensitive Solvent Cost Select_A Select Method A Routine_QC->Select_A Select_C Select Method C Impurity_Profiling->Select_C Select_B Select Method B Cost_Sensitive->Select_B

Caption: Decision tree for selecting the optimal HPLC method based on application.

Conclusion and Recommendations

All three evaluated methods are capable of retaining and eluting 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

  • Method A (Acetonitrile/Formic Acid) is recommended as the primary choice for general-purpose quality control. It offers a balance of good performance, robustness, and use of common, straightforward mobile phase components.

  • Method C (Acetonitrile/TFA) is the superior choice for applications requiring the highest resolution and peak efficiency, such as impurity profiling or stability-indicating assays. The sharper peaks allow for better detection and quantification of closely eluting species.

  • Method B (Methanol/Formic Acid) is a viable, lower-cost alternative, but may require further optimization to improve peak shape and reduce run time if throughput is a concern.

Ultimately, the final method selection should be validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) to ensure it meets the specific requirements for accuracy, precision, linearity, and robustness for its intended analytical application.[5]

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available at: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. Available at: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. Available at: [Link]

  • UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... ResearchGate. Available at: [Link]

  • 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. As a novel or research-specific chemical, a dedicated Safety Data Sheet (SDS) ma...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. As a novel or research-specific chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment derived from the compound's constituent chemical groups: the nitrophenyl moiety and the pyrazolol core. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Risk Assessment

The primary principle of safe disposal is a thorough understanding of the material's hazards. The structure of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol combines two key functionalities that dictate its risk profile.

  • The Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of hazardous materials. The presence of the nitro group (-NO2) on the benzene ring significantly increases the compound's toxicity. These compounds are often harmful if swallowed, inhaled, or absorbed through the skin and can pose a risk of organ damage with repeated exposure.[1][2] Furthermore, nitrophenols are recognized as persistent environmental pollutants due to their toxicity to aquatic life.[3] Some nitro compounds also carry a risk of exothermic decomposition or combustibility.[4]

  • The Pyrazolol Core: Pyrazole derivatives are heterocyclic compounds widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[5][6][7] While the pyrazole structure itself is generally less hazardous than the nitrophenyl group, derivatives can cause skin and eye irritation.[8]

Inferred Hazard Profile:

Based on this structural analysis, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol must be handled as a hazardous substance. The table below summarizes its likely hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS PictogramRationale and Precaution
Acute Toxicity (Oral, Dermal, Inhalation)

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The nitrophenyl group is associated with significant toxicity.[1][9] Avoid all personal contact, including inhalation of dust or aerosols.
Skin & Eye Irritation

Both pyrazole derivatives and nitrophenols can cause irritation.[8][10] Always wear appropriate personal protective equipment (PPE).
Specific Target Organ Toxicity

Prolonged or repeated exposure to nitroaromatic compounds may cause organ damage.[1]
Hazardous to the Aquatic Environment

Nitrophenols are known environmental pollutants.[3] Under no circumstances should this compound or its solutions be disposed of down the drain.[11][12]

Regulatory Compliance: A Framework for Safety

Disposal of laboratory chemicals is strictly regulated to protect both individuals and the environment. Key regulations in the United States include:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from generation to disposal ("cradle to grave").[13] This compound must be managed as a hazardous waste under RCRA guidelines.

  • OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan. This plan must include procedures for safe handling and disposal of hazardous chemicals, and employees must be trained on these procedures.[14][15][16]

Your institution's Environmental Health & Safety (EH&S) office is the primary resource for ensuring compliance with these regulations. The procedures outlined below are designed to meet these standards.

The Disposal Workflow: From Benchtop to Pickup

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs EH&S Coordination A Waste Generated (Solid or Liquid) B Select Appropriate Waste Container A->B Categorize C Affix 'Hazardous Waste' Label B->C Prepare D Add Waste to Container (Uncapped Funnel) C->D Accumulate E Securely Cap Container After Use D->E Best Practice: Keep Closed F Store in Designated Satellite Accumulation Area E->F Safe Storage G Container Full or >6 Months Old F->G Monitor H Submit Waste Pickup Request to EH&S G->H Action Trigger I Final Disposal by Licensed Professionals H->I Final Step

Caption: Disposal workflow for 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

Step-by-Step Disposal Protocol

Follow these detailed steps to manage all waste streams containing 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.

Part A: Preparation and Personal Protective Equipment (PPE)
  • Identify Waste Streams: Determine if you will be generating solid waste, liquid waste, or both.

  • Don Appropriate PPE: Before handling the chemical or its waste, wear the following:

    • Nitrile gloves: Inspect for tears before use.[17]

    • Safety goggles: Must provide a complete seal around the eyes.

    • Lab coat: Fully buttoned.

Part B: Solid Waste Management

This stream includes the pure compound, contaminated weigh boats, paper towels, and disposable PPE (gloves, etc.).

  • Container: Use a designated solid hazardous waste container, typically a pail or drum lined with a clear plastic bag.[18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a list of its chemical constituents, including "1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol".[19]

  • Accumulation: Carefully place all solid waste into the bag. Do not generate dust.[4][17]

  • Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA).[19]

Part C: Liquid Waste Management

This stream includes solutions of the compound, reaction mixtures, and rinsate from decontamination.

  • Prohibition of Drain Disposal: It is imperative to never dispose of this chemical down the drain.[11][18] This is forbidden due to its high potential for environmental toxicity and the risk of reacting with other chemicals in the sewer system.[3][12]

  • Container: Use a dedicated, chemically-compatible, and shatter-resistant carboy or bottle for liquid hazardous waste.[13][18] If mixing with solvents, use separate containers for halogenated and non-halogenated waste streams to facilitate proper disposal by EH&S.[18]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a complete list of all components, including solvents and their approximate percentages.

  • Accumulation: Add liquid waste to the container using a funnel. The container must be kept closed at all times except when adding waste.[19] Do not overfill.

  • Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) within your designated SAA.

Part D: Decontamination and Empty Container Disposal
  • Glassware Decontamination: Triple rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as liquid hazardous waste.[11] The final rinse may be disposed of according to your institution's policy for non-hazardous waste.

  • Empty Stock Bottle: A thoroughly empty original container must be managed as hazardous waste unless it has been triple-rinsed as described above.[20] Once decontaminated, deface the original label and dispose of it in a designated glass or solid waste bin.

Emergency Spill Procedures

In the event of a small-scale spill in a laboratory setting:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup: Carefully sweep or scoop the absorbent material and spilled compound into a designated bag for solid hazardous waste.[17] Avoid generating dust.[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office.

Final Disposal and EH&S Coordination

Laboratory personnel are responsible for waste accumulation, labeling, and safe storage. The final disposal is handled by trained professionals.

  • Monitoring: Keep track of the accumulation start date on the waste container label.

  • Pickup Request: Once a container is full or has been in the lab for nearly six months, submit a chemical waste pickup request to your institution's EH&S department.[13][18]

  • Professional Disposal: EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction in accordance with all federal and state regulations.[13]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU Environmental Health & Safety: [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from Justrite: [Link]

  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from Vanderbilt University Environmental Health & Safety: [Link]

  • Safety Office, University of Cambridge. Disposal of Chemical Waste. Retrieved from University of Cambridge: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA: [Link]

  • Angene Chemical. (2025, August 15). Safety Data Sheet - Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Retrieved from Angene Chemical: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA: [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from Labor Security System: [Link]

  • Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from Arvia Technology: [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from Vanderbilt University Environmental Health & Safety: [Link]

  • Mondal, J., & Modak, A. (2020, November 6). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Retrieved from ResearchGate: [Link]

  • Carl ROTH. Safety Data Sheet - 4-Nitrophenol. Retrieved from Carl ROTH: [Link]

  • Loba Chemie. Safety Data Sheet - p-NITROPHENOL EXTRA PURE. Retrieved from Loba Chemie: [Link]

  • Khan, I., et al. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Retrieved from National Center for Biotechnology Information: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from JETIR: [Link]

  • BASF. (2026, January 20). Safety data sheet. Retrieved from BASF: [Link]

  • Archiv der Pharmazie. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from Wiley Online Library: [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from r/chemistry: [Link]

  • U.S. Environmental Protection Agency. 4-nitro-1-(4-nitrophenyl)pyrazole Properties. Retrieved from EPA CompTox Chemicals Dashboard: [Link]

  • National Center for Biotechnology Information. 4-(4-nitrophenyl)-1H-pyrazole. Retrieved from PubChem: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA: [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from American Chemistry Council: [Link]

  • U.S. Government Publishing Office. 40 CFR 721.875 -- Aromatic nitro compound. Retrieved from eCFR: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from EPA: [Link]

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Handling

A Researcher's Guide to the Safe Handling of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Tale of Two Moieties

The chemical structure of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol presents a dual-hazard profile, stemming from its pyrazole core and the presence of an aromatic nitro group.

  • The Pyrazole Core: Pyrazole and its derivatives are known to be potentially harmful. They can cause skin and eye irritation, and may be harmful if swallowed.[1][2][3] Some pyrazole compounds are also known to cause respiratory irritation.[2]

  • The Aromatic Nitro Group: Aromatic nitro compounds are a class of chemicals that require careful handling due to their potential for toxicity. Chronic exposure to some aromatic nitro compounds has been linked to liver and kidney damage.[4] Furthermore, these compounds can be flammable and, in some cases, explosive, particularly in the presence of reducing agents or bases.[5][6] The nitro group is an electron-withdrawing group, which can also contribute to the reactivity of the molecule.[7]

Given these potential hazards, a robust safety plan is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. The following table outlines the minimum recommended PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Given the potential for skin irritation from the pyrazole moiety and the toxicity of aromatic nitro compounds, preventing skin contact is crucial.[1][4]
Eye Protection Chemical safety gogglesProtects the eyes from splashes or aerosols of the compound, which could cause serious eye irritation.[2] Standard safety glasses may not provide adequate protection from splashes.
Body Protection Laboratory coatA lab coat is essential to protect the skin and clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts or aerosols are generated.Aromatic nitro compounds can be hazardous if inhaled.[4] Engineering controls such as a fume hood are the preferred method of exposure control.[5] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Additional Protection Face shield, disposable sleeves, and shoe coversRecommended when handling larger quantities of the compound or when there is a significant risk of splashing.[1][6]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is key to minimizing risk and ensuring the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol away from incompatible materials, particularly strong oxidizing agents, reducing agents, and strong bases.[2][6]

  • Ventilate: Store in a cool, dry, and well-ventilated area.[9]

Handling and Use: A Step-by-Step Approach
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • Handle as a solid to minimize the generation of dust.

    • If the compound is a fine powder, consider using a glove box for weighing and transfer.

    • Use appropriate tools (e.g., spatulas) to handle the compound. Avoid creating dust clouds.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions, especially when mixing with other reagents.

Emergency Procedures

The following flowchart outlines the immediate steps to take in the event of an exposure or spill.

Emergency_Procedures cluster_exposure Exposure Event cluster_spill Spill Event cluster_actions Immediate Actions skin_contact Skin Contact remove_clothing Remove contaminated clothing skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes inhalation Inhalation move_fresh_air Move to fresh air inhalation->move_fresh_air ingestion Ingestion seek_medical Seek immediate medical attention ingestion->seek_medical spill Spill Occurs evacuate_area Evacuate the area spill->evacuate_area wash_skin Wash skin with soap and water for 15 minutes remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical move_fresh_air->seek_medical alert_supervisor Alert supervisor and safety officer evacuate_area->alert_supervisor contain_spill Contain spill with appropriate absorbent material alert_supervisor->contain_spill cleanup Follow established spill cleanup procedures contain_spill->cleanup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
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